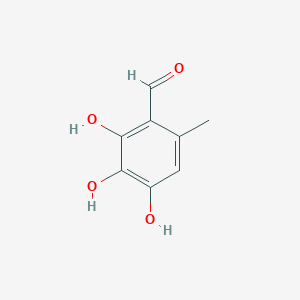

2,3,4-Trihydroxy-6-methylbenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3,4-Trihydroxy-6-methylbenzaldehyde is an organic compound with the molecular formula C8H8O4. It is a derivative of benzaldehyde, characterized by the presence of three hydroxyl groups and a methyl group attached to the benzene ring. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trihydroxy-6-methylbenzaldehyde typically involves the use of pyrogallol as a starting material. The process includes three main steps: phenolic hydroxyl protection, formylation, and deprotection . One common method involves the Gattermann reaction, where pyrogallol reacts with hydrocyanic acid or cyanide. due to the toxicity of hydrogen cyanide, this method is less favored . Another method involves the Vilsmeier-Haack reaction, where pyrogallol reacts with DMF and phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, with careful control of reaction conditions to minimize by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trihydroxy-6-methylbenzaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the hydroxyl groups or the aldehyde group, often using reagents like halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2,3,4-Trihydroxy-6-methylbenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3,4-Trihydroxy-6-methylbenzaldehyde involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to form Schiff bases with amino acids, disrupting bacterial cell walls and inhibiting enzyme activity . In medicinal applications, it acts as a precursor to active pharmaceutical ingredients that modulate neurotransmitter levels in the brain .

Comparison with Similar Compounds

2,3,4-Trihydroxybenzaldehyde: Lacks the methyl group present in 2,3,4-Trihydroxy-6-methylbenzaldehyde.

3,4,5-Trihydroxybenzaldehyde: Differently positioned hydroxyl groups.

2,4,6-Trihydroxybenzaldehyde: Hydroxyl groups are positioned at different locations on the benzene ring.

Uniqueness: this compound is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and industrial chemicals .

Biological Activity

2,3,4-Trihydroxy-6-methylbenzaldehyde is an aromatic compound with the molecular formula C8H8O4. It is characterized by three hydroxyl groups and an aldehyde functional group. This compound has garnered attention in various fields of research due to its potential biological activities, including antioxidant, antibacterial, and antifungal properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress and related diseases. In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to its potential use in nutraceuticals and pharmaceuticals aimed at reducing oxidative damage.

Antibacterial and Antifungal Activities

The compound has been evaluated for its antibacterial and antifungal properties. A study highlighted its effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, indicating a broad-spectrum antibacterial effect. Additionally, it has shown antifungal activity against pathogens like Candida albicans, suggesting its potential as a natural preservative in food and cosmetic industries.

The biological activities of this compound are primarily attributed to its ability to interact with cellular targets:

- Antioxidant Mechanism : The hydroxyl groups in the structure facilitate the donation of hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.

- Antimicrobial Mechanism : The compound may disrupt microbial cell membranes or interfere with metabolic pathways essential for microbial growth .

Study on Antioxidant Activity

A recent study assessed the antioxidant capacity of this compound using various assays such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)). The results demonstrated a strong correlation between concentration and antioxidant activity, with IC50 values comparable to established antioxidants like ascorbic acid .

Evaluation of Antibacterial Properties

In a comparative study on the antibacterial efficacy of various compounds, this compound was found to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, which is promising for potential therapeutic applications .

Data Table: Biological Activities of this compound

Properties

CAS No. |

65195-49-5 |

|---|---|

Molecular Formula |

C8H8O4 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

2,3,4-trihydroxy-6-methylbenzaldehyde |

InChI |

InChI=1S/C8H8O4/c1-4-2-6(10)8(12)7(11)5(4)3-9/h2-3,10-12H,1H3 |

InChI Key |

ZMSAWAUFJICHDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C=O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.